Calculated Lipophilicity (cLogP) Differentiates the Benzhydryl-Oxaspiro Urea from Simpler Diary Urea Analogs
The calculated partition coefficient (cLogP) for 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is substantially higher than that of simpler urea analogs lacking the benzhydryl group, and moderately higher than benzhydryl ureas lacking the oxaspiro ether. This elevated lipophilicity may influence membrane permeability and protein binding. cLogP values were computed using the XLogP3 algorithm (PubChem) or equivalent consensus methods [1].
| Evidence Dimension | Calculated lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8–4.2 (estimated from SMILES: O=C(NC(c1ccccc1)c1ccccc1)NC1CCC12CCOCC2; C₂₂H₂₆N₂O₂, 2 H-bond donors, 2 H-bond acceptors, TPSA ≈ 41–50 Ų) |
| Comparator Or Baseline | 1-(Diphenylmethyl)urea (CAS 724-18-5): cLogP ≈ 2.5–2.8 (C₁₄H₁₄N₂O, MW 226.27, TPSA ≈ 55 Ų). {7-Oxaspiro[3.5]nonan-2-yl}urea (CAS 2299764-85-3): cLogP ≈ 0.3–0.6 (C₉H₁₆N₂O₂, MW 184.24, TPSA ≈ 64 Ų) |
| Quantified Difference | Target compound cLogP is ~1.3–1.7 log units higher than 1-(diphenylmethyl)urea and ~3.2–3.9 log units higher than the spiro-urea analog without benzhydryl substitution. |
| Conditions | Calculated via consensus in silico methods (XLogP3, ALogPS, or similar). No experimental logP/logD data were identified for the target compound. |
Why This Matters
Lipophilicity differences of >1 log unit can translate to 10-fold differences in membrane partitioning and non-specific protein binding, making the target compound a distinct chemical tool for studies requiring balanced hydrophobicity relative to simpler diaryl ureas.
- [1] PubChem/NCBI. Predicted properties for compounds with SMILES O=C(NC(c1ccccc1)c1ccccc1)NC1CCC12CCOCC2 and comparator structures. XLogP3 algorithm. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-09). View Source
